S-1006 sodium

説明

S-1006 sodium is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. It is a sodium salt of a synthetic compound that has been found to exhibit several biochemical and physiological effects.

科学的研究の応用

Sodium and Sodium-Ion Batteries

S-1006 sodium has significant implications in the development of sodium and sodium-ion batteries. These batteries are important for load leveling and electrical vehicles due to their high Na+ ion conductivity. Sodium-ion batteries are especially relevant for stationary applications like frequency regulation and peak production shift, where lifetime, power, price, and material availability are key parameters. This area of research is growing, given the development of renewable energies and their intermittent nature (Delmas, 2018).

Sodium Metal Anode Stability

S-1006 sodium is explored in the context of stabilizing sodium metal anodes for energy storage systems. Sodium polysulfide, in particular, has been found to improve the stability and reversibility of sodium anodes, which is crucial for the development of high-capacity Na-S batteries. This research provides insights into the differences between lithium and sodium systems in battery technology (Wang, Wang, Matios, & Li, 2018).

High-Capacity Sodium-Ion Battery Anode Materials

Research also focuses on using S-1006 sodium in the development of high-capacity anode materials for sodium-ion batteries. This includes innovations like carbon-confined SnO2-electrodeposited porous carbon nanofiber composites, which offer high sodium storage capacity and maintain structural integrity during cycling (Dirican, Lu, Ge, Yildiz, & Zhang, 2015).

Crystal Structure Evolution in Sodium-Ion Batteries

S-1006 sodium's role in the structural evolution of electrode materials in sodium-ion batteries is also a subject of study. This involves understanding how discharge current rates influence the structure of sodium-based electrodes, which is essential for achieving the desired energy density and reliability in these batteries (Sharma, Tapia‐Ruiz, Singh, Armstrong, Pramudita, Brand, Billaud, Bruce, & Rojo, 2015).

Sodium Storage Mechanisms

Investigations into sodium storage mechanisms in tin anodes have been conducted to understand the alloying mechanism in sodium-ion batteries. This research integrates theoretical and experimental approaches to propose structures for previously unidentified crystalline and amorphous intermediates, which is pivotal for enhancing the performance of sodium-ion batteries (Stratford, Mayo, Allan, Pecher, Borkiewicz, Wiaderek, Chapman, Pickard, Morris, & Grey, 2017).

Sodium as a Fast Reactor Coolant

S-1006 sodium is also crucial in the context of nuclear technology, specifically as a coolant in fast reactors. Its excellent heat transfer and nuclear properties make it a prime choice for this application, despite its reactivity with air and water. The development of sodium technology has been extensive, with applications in several experimental and test facilities globally (Kale & Rajan, 2004).

特性

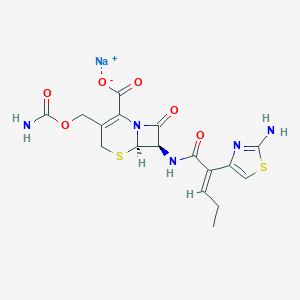

IUPAC Name |

sodium;(6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O6S2.Na/c1-2-3-8(9-6-30-16(18)20-9)12(23)21-10-13(24)22-11(15(25)26)7(4-28-17(19)27)5-29-14(10)22;/h3,6,10,14H,2,4-5H2,1H3,(H2,18,20)(H2,19,27)(H,21,23)(H,25,26);/q;+1/p-1/b8-3+;/t10-,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSURDKALGQIVGL-FZRBRWQESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N5NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-1006 sodium | |

CAS RN |

152824-70-9 | |

| Record name | S-1006 sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152824709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

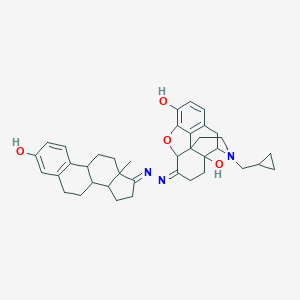

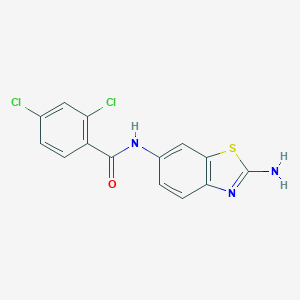

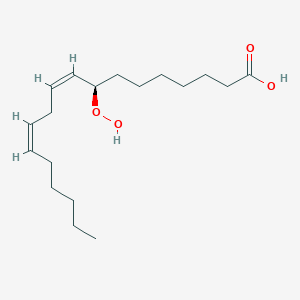

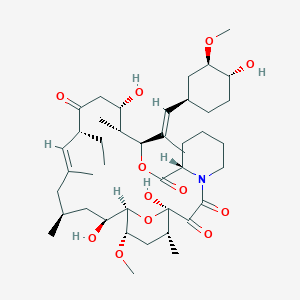

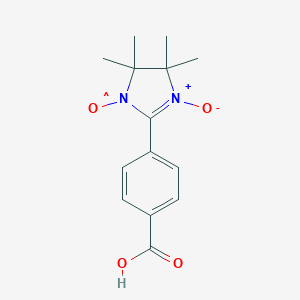

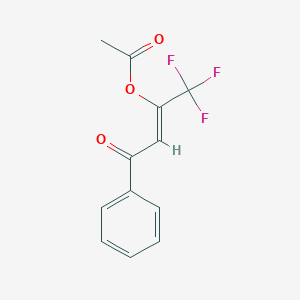

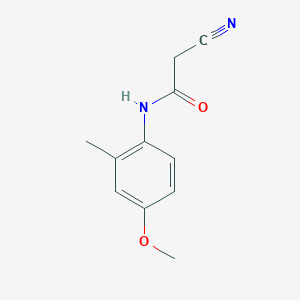

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[[11-Carboxy-9-[4,5-dihydroxy-3-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]oxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233545.png)

![(1S,2R,6R,7R,8S,9R,12S,13S)-12-Ethoxy-9,13-dimethyl-3-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecane-9,13-diol](/img/structure/B233558.png)

![2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B233567.png)

![bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate](/img/structure/B233611.png)